molecular formula C11H12ClFO2 B13321098 2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid

2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid

Cat. No.: B13321098
M. Wt: 230.66 g/mol
InChI Key: SWNRYSLKPTZVFQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . This compound is characterized by the presence of a chloro, fluoro, and methyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-3-methylbenzene and butanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) for hydrogenation reactions.

    Steps: The process may include halogenation, Friedel-Crafts acylation, and subsequent hydrolysis to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for 2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H12ClFO2/c1-3-7(11(14)15)8-4-5-9(12)6(2)10(8)13/h4-5,7H,3H2,1-2H3,(H,14,15)

InChI Key

SWNRYSLKPTZVFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)Cl)C)F)C(=O)O

Origin of Product

United States

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